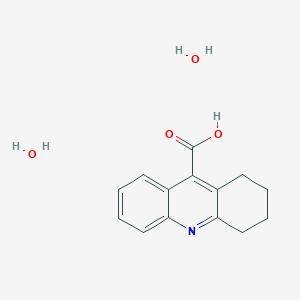

1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate

CAS No.: 207738-04-3

Cat. No.: VC3863151

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207738-04-3 |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | 1,2,3,4-tetrahydroacridine-9-carboxylic acid;dihydrate |

| Standard InChI | InChI=1S/C14H13NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H,16,17);2*1H2 |

| Standard InChI Key | GGRKIMLQOSYIDR-UHFFFAOYSA-N |

| SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.O.O |

| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.O.O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Hydration State

The anhydrous form of this compound (CAS 38186-54-8) has the molecular formula and a molecular weight of 227.26 g/mol . As a dihydrate, it incorporates two water molecules, resulting in the formula and a molecular weight of 263.29 g/mol . The crystalline structure stabilizes the carboxylic acid group at the 9-position, while the tetrahydroacridine moiety introduces conformational rigidity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 284–288°C (anhydrous) | |

| Solubility | Polar solvents (water, alcohols) | |

| Density | Not reported | — |

| Boiling Point | Not reported | — |

Spectral Characterization

While specific spectral data (e.g., NMR, IR) are unavailable in public sources, standard analytical techniques for analogous acridine derivatives typically reveal:

-

NMR: Distinct aromatic proton signals between δ 7.5–8.5 ppm for the acridine ring, with aliphatic protons in the tetrahydro region (δ 1.5–3.0 ppm).

-

IR: Stretching vibrations for the carboxylic acid group (~1700 cm) and O-H bonds from water (~3300 cm) .

Synthesis and Production

Synthetic Routes

Though explicit protocols remain proprietary, logical pathways involve:

-

Acridine Functionalization: Nitration or carboxylation of 1,2,3,4-tetrahydroacridine at the 9-position .

-

Hydration: Controlled crystallization from aqueous solutions to form the dihydrate.

A hypothetical synthesis could employ:

Industrial Scalability

Challenges include maintaining hydration stability during purification. Suppliers report batch sizes up to 10g, with prices ranging from $45/50mg to $1,016/5g .

| Supplier | Purity | Price (1g) | Availability |

|---|---|---|---|

| Matrix Scientific | 97% | $275 | Limited |

| TRC | 95% | $45/50mg | Discontinued |

| AK Scientific | ≥95% | $208/100mg | Active |

Environmental and Regulatory Considerations

Biodegradability

BOD studies indicate:

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume